2-(4-chlorophenyl)-5-fluoro-1H-indole
Overview
Description
2-(4-chlorophenyl)-5-fluoro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds such as chlorfenapyr, a pro-insecticide, are known to target the mitochondria of the host organism . The compound is metabolized into an active insecticide after entering the host .
Mode of Action
CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
Related compounds like ddt are known to be metabolized very slowly by animals and are deposited and stored in the fatty tissues .
Pharmacokinetics
A study on the oncolytic efficacy and in vivo pharmacokinetics of a related compound showed that the erythro isomer had superior efficacy and brain tissue exposure .
Result of Action
Related compounds like pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Action Environment
Chlorfenapyr, a related compound, is known to be used in various environments, including non-food crops in greenhouses .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of non-covalent bonds such as hydrogen bonds and van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(4-chlorophenyl)-5-fluoro-1H-indole in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-fluorobenzaldehyde.
Condensation Reaction: The 4-chloroaniline undergoes a condensation reaction with 2-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the indole ring structure.
Purification: The final product is purified using column chromatography, typically with a solvent system of dichloromethane and isopropanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing chlorine or fluorine.
Scientific Research Applications
2-(4-chlorophenyl)-5-fluoro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-fluoro-1H-indole can be compared with other indole derivatives, such as:
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound has a triazole ring instead of a fluorine atom, which may alter its biological activity and chemical reactivity.
6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: This compound contains an imidazo[2,1-b]thiazole ring, which can provide different pharmacological properties compared to the indole structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and a bromine atom, which may influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms on the indole ring, which can enhance its reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-fluoro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZBRWNBWDXXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286849 | |
Record name | 2-(4-Chlorophenyl)-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-32-0 | |
Record name | 2-(4-Chlorophenyl)-5-fluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.